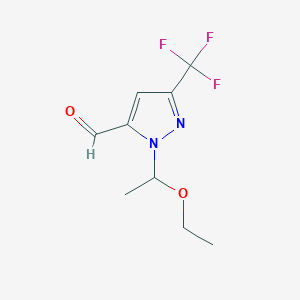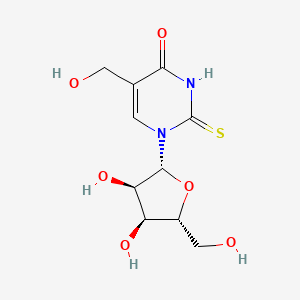
(2R)-2-amino-3-(sulfosulfanyl)propanoate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(sulfosulfanyl)propanoate sodium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a sulfosulfanyl group, and a propanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(sulfosulfanyl)propanoate sodium typically involves the reaction of a suitable amino acid precursor with sulfonating agents under controlled conditions. The reaction conditions often include maintaining a specific pH, temperature, and reaction time to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(sulfosulfanyl)propanoate sodium undergoes several types of chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
(2R)-2-amino-3-(sulfosulfanyl)propanoate sodium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(sulfosulfanyl)propanoate sodium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, influencing processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(2R)-2-amino-3-(sulfosulfanyl)propanoic acid: Lacks the sodium ion but shares similar chemical properties.
(2R)-2-amino-3-(sulfosulfanyl)butanoate sodium: Features an extended carbon chain, affecting its reactivity and applications.
Uniqueness
(2R)-2-amino-3-(sulfosulfanyl)propanoate sodium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C3H6NNaO5S2- |
|---|---|
Molecular Weight |
223.2 g/mol |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/p-1/t2-;/m0./s1 |
InChI Key |
LIVOGEMTYCNQAV-DKWTVANSSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)
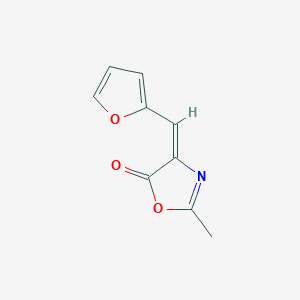

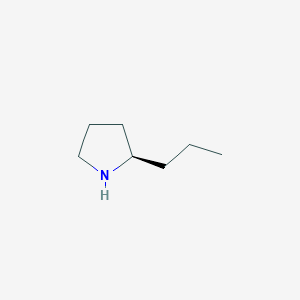
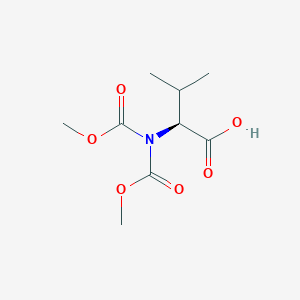


![(2-methoxyethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750359.png)
![4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11750364.png)
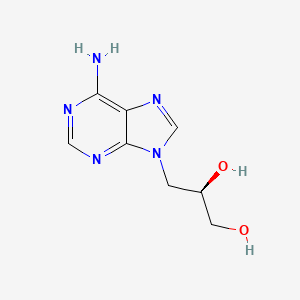
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750383.png)
